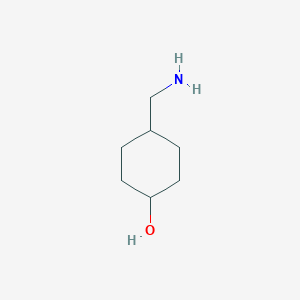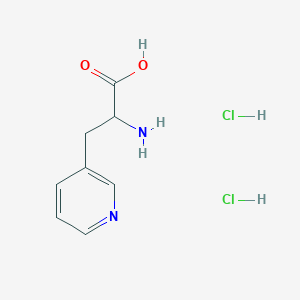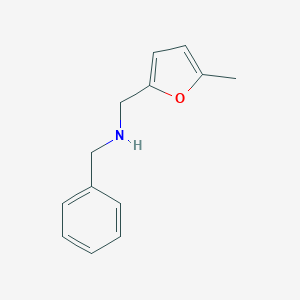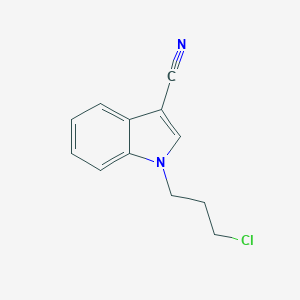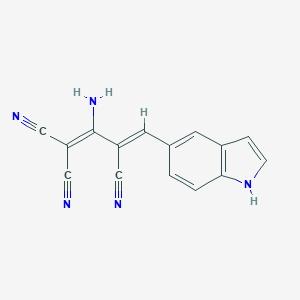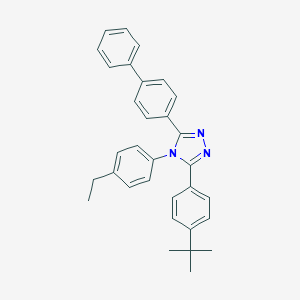![molecular formula C9H12N2O2 B176323 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester CAS No. 139183-98-5](/img/structure/B176323.png)
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a chemical compound . It is a solid in form . The compound has been used in early discovery research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt was achieved through the bis-O-acetoxyamidoxime followed by hydrogenation in glacial acetic acid . Another approach involved the methylation of the respective diamidoxime with dimethyl sulfate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (OC)C1CCC2=NC=CN2C1 . Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new diamidines and potential prodrugs . The compound has also been used in the preparation of important drugs and promising drug candidates .Physical And Chemical Properties Analysis
The compound is a solid . Its InChI is1S/C9H12N2O2/c1-13-9 (12)7-2-3-8-10-4-5-11 (8)6-7/h4-5,7H,2-3,6H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Imidazo[1,2-a]pyridine, the core structure of the compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the development of various drugs due to its structural character and potential therapeutic effects .
Material Science
The imidazo[1,2-a]pyridine moiety is also useful in material science because of its structural character . Its unique properties make it a valuable component in the development of new materials .
Piroplasm Treatment
Research has shown that imidazo[1,2-a]pyridine can be used in the treatment of piroplasms . Parasitized red blood cells were cultured with several piroplasms species using imidazo[1,2-a]pyridine doses ranging from 2 to 30 µM .
Antituberculosis Agent
Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . In an acute TB mouse model, significant reduction of bacterial load was observed when treated with these compounds .
Synthesis of Unique Chemicals
The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It’s used in the synthesis of new compounds for various branches of chemistry .
Drug Discovery
Due to its wide range of applications in medicinal chemistry and its structural character, this compound is often used in drug discovery . It’s synthesized from easily available chemicals, making it a desirable scaffold for the development of new drugs .
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown strong DNA binding affinity . They were very active in vitro against T. b. r. exhibiting IC (50) values between 7 and 38nM, but were less effective against P. f. with IC (50) values between 23 and 92nM .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQWLRYEFCJWMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NC=CN2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)


![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)


